

Technical Support Center: Ras-IN-2 Solubility & Formulation

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Compound of Interest

Compound Name: Ras-IN-2

Cat. No.: B10857905

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Status: Active Ticket Type: Troubleshooting / Experimental Optimization Applicable

Compounds: Pan-RAS-IN-2 (RMC-6236), KRas G12C Inhibitor 2 Primary Issue: Compound precipitation in cell culture media and in vivo vehicles.

Part 1: Compound Identification & Physicochemical Profile

Before troubleshooting, confirm the identity of your "Ras-IN-2" lot. Solubility strategies differ slightly based on the molecular weight and mechanism (Covalent vs. Molecular Glue).

Feature	Pan-RAS-IN-2 (RMC-6236)	KRas G12C Inhibitor 2
CAS Number	2765081-21-6	2206735-61-5
Mechanism	Molecular Glue (RAS-ON Multi-inhibitor)	Covalent Inhibitor (G12C-OFF)
Molecular Weight	~811.05 g/mol (High risk of precipitation)	~567.68 g/mol
LogP (Est.)	High (Lipophilic)	Moderate-High
DMSO Solubility	Excellent (~90 mg/mL)	Good (~50-100 mg/mL)
Water Solubility	Negligible (insoluble)	Negligible

The Core Problem: These inhibitors are designed to bind hydrophobic pockets on the RAS protein. They are highly soluble in organic solvents (DMSO) but suffer "solvent shock" when introduced to aqueous buffers (PBS, Media), causing immediate micro-precipitation that ruins IC50 data and in vivo bioavailability.

Part 2: In Vitro Troubleshooting (Cell Culture)

Q: Why does Ras-IN-2 precipitate when I add it to my cell culture media?

A: This is a classic "Solvent Shock" phenomenon. When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media, the DMSO diffuses into the water faster than the hydrophobic drug can disperse. The local drug concentration momentarily exceeds its solubility limit, causing it to "crash out" as invisible micro-crystals.

Solution: The "Intermediate Dilution" Method Do not spike 100% DMSO stock directly into the well. Use a serial dilution step to lower the kinetic energy barrier.

Validated Protocol:

- Prepare Stock: Dissolve **Ras-IN-2** in 100% DMSO to 10 mM. Vortex until clear.
- Intermediate Step: Prepare a 100x or 1000x intermediate dilution in culture media (or PBS) pre-warmed to 37°C.
 - Critical: Add the DMSO stock dropwise to the media while vortexing the media tube. Do not add media to the DMSO.
- Final Addition: Add the intermediate solution to your cell plates.

Q: My IC50 curves are flat or erratic. Is this solubility related?

A: Yes. If the compound precipitates, the effective concentration available to the cells is unknown and likely far lower than calculated.

- Diagnostic: Centrifuge your working solution (media + drug) at 13,000 x g for 10 minutes. Measure the absorbance of the supernatant. If it's significantly lower than expected, your

drug is in the pellet.

Part 3: In Vivo Formulation Guide (Mouse/Rat)

Q: What is the recommended vehicle for oral gavage (PO) or IP injection?

A: Standard saline or PBS will fail. You must use a co-solvent system containing a surfactant and a polymer to encapsulate the lipophilic drug molecules.

Based on the physicochemical profile of **Ras-IN-2** (specifically the RMC-6236 scaffold), the following "Gold Standard" formulation is recommended to achieve stable suspensions or solutions.

Recommended Formulation (Standard):

Component	Percentage (v/v)	Function
DMSO	10%	Primary Solubilizer (breaks crystal lattice)
PEG300 (or PEG400)	40%	Co-solvent (prevents re-precipitation)
Tween-80	5%	Surfactant (micelle formation)
Saline (or Water)	45%	Bulk Aqueous Carrier

Preparation Protocol (Strict Order of Addition):

- Weigh the required amount of **Ras-IN-2** powder.
- Add DMSO (10% of total vol): Vortex and sonicate (water bath, 37°C) until the solution is completely clear. Do not proceed until clear.
- Add PEG300 (40% of total vol): Add slowly. Vortex vigorously. The solution may warm up slightly; this is normal.
- Add Tween-80 (5% of total vol): Vortex. The solution will become viscous.

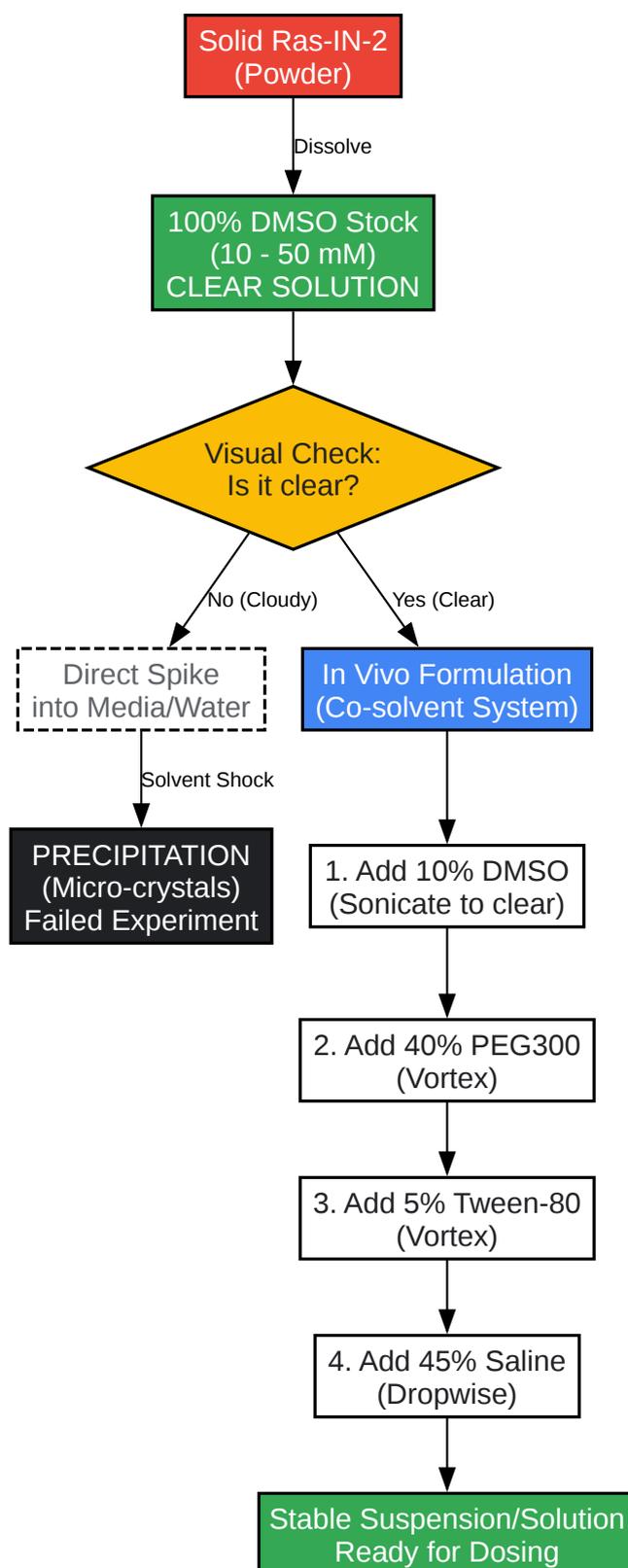
- Add Saline (45% of total vol): Add dropwise while vortexing.
 - Result: You should obtain a clear solution or a very fine, uniform suspension. If a chunky precipitate forms, the initial DMSO solubilization was likely incomplete.

Alternative "Weak Mouse" Formulation:

For immunocompromised mice sensitive to DMSO, reduce DMSO to 2% and increase Saline, but ensure the drug concentration is low (< 2 mg/mL).

Part 4: Visualizing the Solubility Workflow

The following diagram illustrates the logical flow to prevent precipitation during experimental setup.



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Caption: Logical workflow for solubilizing lipophilic RAS inhibitors. Direct addition to aqueous media leads to failure; stepwise co-solvent addition ensures stability.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I use corn oil instead of the PEG/Tween mixture? A: Yes. For oral gavage, 10% DMSO + 90% Corn Oil is a valid alternative.

- Pros: Better for long-term dosing (less gut irritation than PEG).
- Cons: Harder to homogenize; requires vigorous vortexing before every single mouse dosing to ensure uniformity.

Q: My stock solution froze at -20°C and now has crystals that won't dissolve. Is it ruined? A: Likely not. DMSO freezes at 19°C. The crystals are likely pure DMSO or drug-DMSO co-crystals.

- Fix: Warm the vial to 37°C in a water bath and vortex for 5 minutes. If crystals persist, sonicate at 40 kHz for 10 minutes. Do not heat above 50°C to avoid degrading the inhibitor. [\[1\]](#)

Q: What is the maximum solubility in DMSO? A:

- Pan-**RAS-IN-2** (RMC-6236): ~90 mg/mL.
- KRas G12C Inhibitor 2: ~50-100 mg/mL.
- Note: Always store stocks at -80°C and limit freeze-thaw cycles to <5 times.

References

- MedChemExpress. (2024). KRas G12C inhibitor 2 Product Datasheet & Solubility Data. MedChemExpress. [Link](#)
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